N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide, also known by its chemical structure C24H18N2O4, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various derivatives.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Substituents on the aromatic rings can be modified via electrophilic aromatic substitution.
Common Reagents and Conditions:
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or drug development.
Mechanism of Action
Molecular Targets: The compound likely interacts with specific receptors or enzymes.
Pathways Involved: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Remember, this compound’s potential lies in its versatility and intriguing properties
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
InChI |
InChI=1S/C22H21N3O4/c1-3-18(22(27)23-16-8-10-19-20(12-16)29-13-28-19)25-21(26)11-9-17(24-25)15-6-4-14(2)5-7-15/h4-12,18H,3,13H2,1-2H3,(H,23,27) |
InChI Key |
HLPRFGPBBUORCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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